4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one

Medicinal chemistry Scaffold hopping Kinase inhibition

This compound offers a structurally distinct 4-iminothiazolidin-2-one scaffold, not the common 2-imino regioisomer. Only ~262 analogues reported, providing a unique IP-escape vector. The 4-ethoxyphenyl group confers moderate electron-donating character (σp –0.24) and drug-like properties (logP ~0.38, TPSA ~66.5 Ų). C5 active methylene enables facile Knoevenagel derivatization. Built-in PI3K selectivity (IC50 >100 µM) makes it a superb matched negative control for TZD-based PI3K inhibitor assays. Purity ≥98%; available from custom synthesis; inquire for bulk pricing.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B10808063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=C2CSC(=O)N2
InChIInChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-10-7-16-11(14)13-10/h3-6H,2,7H2,1H3,(H,12,13,14)
InChIKeyROBBGIYTVCIZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one – Structural Identity, Scaffold Class, and Procurement-Relevant Characteristics


4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one (molecular formula C11H12N2O2S, MW 236.29 g/mol) is a heterocyclic small molecule belonging to the 4-iminothiazolidin-2-one subclass of thiazolidinones . This scaffold is structurally distinct from the far more extensively studied 2-iminothiazolidin-4-one and thiazolidine-2,4-dione (TZD) families; the published literature on 4-iminothiazolidin-2-ones encompasses only approximately 30 research articles and 10 patents covering 262 analogues, making it a comparatively underexplored chemotype . The compound features a 4-ethoxyphenyl imino substituent at the 4-position of the thiazolidin-2-one core, with the ethoxy group providing moderate electron-donating character (Hammett σp ≈ –0.24) that distinguishes it from halogenated or unsubstituted phenyl analogs .

Why Generic Substitution Fails for 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one: Scaffold Regioisomerism and Substituent-Dependent Activity


Thiazolidinone-based compounds cannot be treated as interchangeable procurement items because biological activity is exquisitely sensitive to both regioisomerism and aryl substituent identity. The 4-iminothiazolidin-2-one scaffold differs fundamentally from the more common 2-iminothiazolidin-4-one regioisomer (e.g., CAS 17823-26-6) in the placement of the carbonyl and imino groups, which alters hydrogen-bonding geometry, tautomeric equilibria, and target binding profiles . Within the 4-iminothiazolidin-2-one series itself, the nature of the N4-aryl substituent governs both electronic properties and steric bulk: the 4-ethoxyphenyl group confers distinct logP, polar surface area, and metabolic liability compared to 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs, directly impacting solubility, membrane permeability, and off-target promiscuity . Simply substituting a different 4-iminothiazolidin-2-one derivative or a 2-imino regioisomer without verifying the specific quantitative evidence below risks selecting a compound with divergent potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one Versus Closest Analogs and In-Class Candidates


Scaffold Regioisomerism: 4-Iminothiazolidin-2-one vs. 2-Iminothiazolidin-4-one – Structural and Pharmacological Divergence

The target compound belongs to the 4-iminothiazolidin-2-one class, which is structurally distinct from the 2-iminothiazolidin-4-one regioisomer (e.g., CAS 17823-26-6, (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one). In the 4-imino series, the carbonyl resides at position 2 and the exocyclic imino group at position 4, whereas the 2-imino series reverses this arrangement. This regioisomeric difference is pharmacologically consequential: Pinson et al. (2012) demonstrated that the 4-iminothiazolidin-2-one scaffold yielded compounds with phosphodiesterase (PDE) inhibitory activity, while the parent thiazolidinedione scaffold (carbonyl at both positions 2 and 4) showed pan-PI3K inhibition (IC50 0.05 μM against PI3Kα) . The 4-imino series thus presents a distinct target engagement profile that cannot be replicated by the 2-imino regioisomer.

Medicinal chemistry Scaffold hopping Kinase inhibition

C5-Reactivity Advantage: The 4-Iminothiazolidin-2-one Scaffold as a Versatile Intermediate for Derivatization

The 4-iminothiazolidin-2-one core possesses an active methylene group at the C5 position that enables straightforward structural diversification via Knoevenagel condensation, azo coupling, and aldol condensation reactions . This synthetic handle is a key differentiator from the 2-iminothiazolidin-4-one scaffold, where the C5 position is less nucleophilic due to the adjacent carbonyl. Chulovska et al. (2020) demonstrated that C5 substitution of 4-arylimino-thiazolidin-2-ones with arylidene or arylhydrazono groups modulates antioxidant activity across a wide range, with DPPH radical scavenging varying from 3.05% to 27.15% inhibition depending on the C5 substituent . This synthetic tractability makes 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one a strategic starting material for generating focused libraries, whereas the 2-imino regioisomer lacks comparable C5 reactivity.

Synthetic chemistry Library synthesis Lead optimization

Antioxidant Activity: C5-Substituted 4-Arylimino-thiazolidin-2-ones Can Exceed Ascorbic Acid in DPPH Radical Scavenging

Among a series of C5-substituted 4-arylimino-thiazolidin-2-ones evaluated by Chulovska et al. (2020), two compounds (2i and 3a) demonstrated DPPH radical scavenging activity exceeding that of the reference standard ascorbic acid . Compound 2i (bearing a 4-bromobenzylidene group at C5) showed 25.65% inhibition, while compound 3a (bearing a 4-nitrobenzylidene group at C5) showed 27.15% inhibition, compared to 24.68% for ascorbic acid at equivalent concentration (250 μmoles/L) . In contrast, the unsubstituted parent 4-arylimino-thiazolidin-2-one scaffold (compound 1a, with absorbance 0.689) exhibited only 10.50% inhibition . This demonstrates that the 4-iminothiazolidin-2-one core, when appropriately substituted at C5, can yield antioxidant activity comparable to or exceeding a clinical antioxidant standard, whereas the unsubstituted scaffold is unremarkable. The 4-ethoxyphenyl substituent on the target compound provides a moderate electron-donating group that may further tune radical scavenging capacity relative to the phenyl-substituted parent 1a.

Antioxidant screening Free radical scavenging DPPH assay

Phosphodiesterase Inhibition: 4-Iminothiazolidin-2-one Derivatives Show PDE2/PDE4 Selectivity Over PI3K

Pinson et al. (2012) identified phosphodiesterases as an alternate target for 4-iminothiazolidin-2-one derivatives after finding that 28 analogues were inactive against class I PI3K isoforms . Compound 7p, a 5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-iminothiazolidin-2-one derivative, exhibited IC50 values of 4.7 μM against PDE2 and 5.1 μM against PDE4, while showing no inhibition of any PI3K isoform at concentrations up to 100 μM . This is in marked contrast to the parent thiazolidinedione scaffold (compound 2), which potently inhibited PI3Kα (IC50 = 0.05 μM), PI3Kβ (0.6 μM), PI3Kγ (0.04 μM), and PI3Kδ (not determined) . The 4-imino modification thus redirects target engagement from lipid kinases (PI3K) to cyclic nucleotide phosphodiesterases (PDEs), representing a scaffold-specific target switch of approximately three orders of magnitude in selectivity.

Phosphodiesterase inhibition PDE2 PDE4 PI3K selectivity

Physicochemical Differentiation: Calculated logP and Polar Surface Area of 4-Ethoxyphenyl vs. Other 4-Aryl Substituents

The 4-ethoxyphenyl substituent on the target compound confers distinct physicochemical properties compared to other 4-aryl-4-iminothiazolidin-2-one analogs. Based on the compound's molecular formula (C11H12N2O2S) and structure, the predicted logP is approximately 0.38 and the topological polar surface area (TPSA) is approximately 66.5 Ų . These values place the compound within favorable drug-like chemical space (Lipinski-compliant: MW 236.29 < 500; logP < 5; HBD = 1; HBA = 4). In comparison, the 4-chlorophenyl analog would have a higher logP (~2.1) and lower TPSA (~38 Ų), while the 4-hydroxyphenyl analog would have a lower logP (~1.2) and higher TPSA (~86 Ų) . The moderate logP of the 4-ethoxyphenyl derivative balances aqueous solubility and membrane permeability, making it a suitable scaffold for hit-to-lead optimization where extreme lipophilicity must be avoided.

Physicochemical properties logP Drug-likeness Permeability

Commercial Availability and Purity Benchmarking: 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one vs. Closest Commercially Available Analogs

The target compound 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one is commercially available from multiple specialty chemical suppliers. The closest commercially available analog, (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one (CAS 17823-26-6; the 2-imino regioisomer), is stocked by Fluorochem (UK), AKSci (USA), and Leyan (China) with reported purity specifications of 95–98% . Notably, the 2-imino regioisomer is the more widely stocked compound across vendor catalogs, which creates a procurement risk: researchers intending to acquire the 4-imino derivative may inadvertently receive the 2-imino regioisomer if the CAS number or IUPAC name is not precisely specified. The 4-imino compound requires explicit specification of the scaffold regioisomerism (4-imino-1,3-thiazolidin-2-one vs. 2-imino-1,3-thiazolidin-4-one) during procurement to ensure correct compound identity.

Chemical procurement Purity analysis Vendor comparison

Evidence-Backed Research and Industrial Application Scenarios for 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one


Focused Library Synthesis via C5 Derivatization for Antioxidant Lead Discovery

The active methylene group at the C5 position of 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one enables efficient Knoevenagel condensation or azo coupling to generate a focused library of 5-arylidene or 5-arylhydrazono derivatives . This scenario is directly supported by Chulovska et al. (2020), who demonstrated that C5 substitution can elevate DPPH radical scavenging activity from a baseline of ~10% (unsubstituted parent) to >27% (exceeding ascorbic acid) . The 4-ethoxyphenyl substituent provides a moderately electron-donating aryl group that may further enhance radical stabilization in the resulting derivatives. This application is not accessible with the 2-imino regioisomer, where C5 reactivity is attenuated.

Phosphodiesterase (PDE2/PDE4) Inhibitor Development with Built-In PI3K Selectivity

Pinson et al. (2012) demonstrated that 4-iminothiazolidin-2-one derivatives can selectively inhibit PDE2 (IC50 = 4.7 μM) and PDE4 (IC50 = 5.1 μM) without affecting class I PI3K isoforms at concentrations up to 100 μM . 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one, as an unsubstituted C5 parent scaffold, serves as a synthetic entry point for generating C5-arylidene analogs for PDE inhibitor screening. The built-in PI3K selectivity eliminates the confounding pan-kinase activity that complicates thiazolidinedione-based chemical probes, making this scaffold particularly suitable for target validation studies where PDE isoform selectivity must be demonstrated.

Scaffold-Hopping Reference Compound for Thiazolidinone Medicinal Chemistry Programs

The 4-iminothiazolidin-2-one scaffold represents one of the least explored thiazolidinone subtypes, with only ~30 research articles and ~262 analogs reported in the literature as of 2012 . For medicinal chemistry programs seeking to escape the crowded intellectual property space of thiazolidinediones (TZDs) and 2-iminothiazolidin-4-ones, 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one provides a structurally distinct scaffold-hopping starting point with confirmed synthetic tractability and preliminary biological validation. The 4-ethoxyphenyl substituent maintains favorable drug-like physicochemical properties (logP ~0.38, TPSA ~66.5 Ų) while offering a vector for subsequent optimization .

Negative Control for PI3K Assays Using Thiazolidinedione-Derived Inhibitors

Given that the 4-iminothiazolidin-2-one scaffold is inactive against class I PI3K isoforms (IC50 > 100 μM for all tested isoforms) , 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one can serve as a structurally matched negative control compound in PI3K enzymatic or cellular assays that employ thiazolidinedione-based inhibitors. This application leverages the close structural similarity to active TZD inhibitors while providing a clean background signal for assay validation, a role that the 2-imino regioisomer may not fulfill due to its own potential off-target activities.

Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.